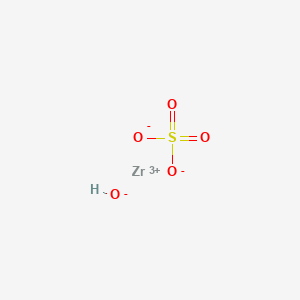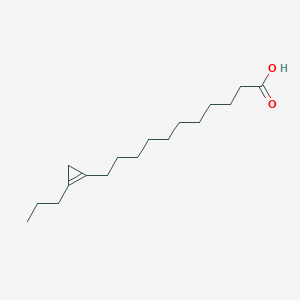
1,4-Benzenediol, 2-(2-isocyanoethenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Benzenediol, 2-(2-isocyanoethenyl)- is an organic compound that belongs to the class of dihydroxybenzenes. These compounds are characterized by the presence of two hydroxyl groups attached to a benzene ring. The specific structure of 1,4-Benzenediol, 2-(2-isocyanoethenyl)- includes an isocyanoethenyl group attached to the benzene ring, making it a unique derivative of hydroquinone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediol, 2-(2-isocyanoethenyl)- typically involves the reaction of hydroquinone with an isocyanoethenyl precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of 1,4-Benzenediol, 2-(2-isocyanoethenyl)- may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Benzenediol, 2-(2-isocyanoethenyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The isocyanoethenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can react with the isocyanoethenyl group under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted hydroquinone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,4-Benzenediol, 2-(2-isocyanoethenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, such as antioxidant activity.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,4-Benzenediol, 2-(2-isocyanoethenyl)- involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The isocyanoethenyl group may also interact with nucleophiles in biological systems, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Catechol (1,2-dihydroxybenzene)
- Resorcinol (1,3-dihydroxybenzene)
- Hydroquinone (1,4-dihydroxybenzene)
Uniqueness
1,4-Benzenediol, 2-(2-isocyanoethenyl)- is unique due to the presence of the isocyanoethenyl group, which imparts distinct chemical properties and reactivity compared to other dihydroxybenzenes. This structural difference allows it to participate in unique chemical reactions and exhibit specific biological activities not seen in its simpler counterparts.
Propriétés
Numéro CAS |
113590-11-7 |
|---|---|
Formule moléculaire |
C9H7NO2 |
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
2-(2-isocyanoethenyl)benzene-1,4-diol |
InChI |
InChI=1S/C9H7NO2/c1-10-5-4-7-6-8(11)2-3-9(7)12/h2-6,11-12H |
Clé InChI |
ABVUUDRCDTZFOJ-UHFFFAOYSA-N |
SMILES canonique |
[C-]#[N+]C=CC1=C(C=CC(=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


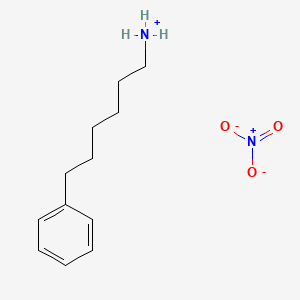
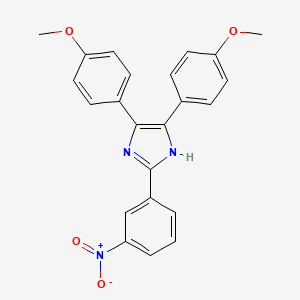
![3,8-Dimethyl-8,9-dihydro-3H-imidazo[4,5-f]quinazolin-2-amine](/img/structure/B14302632.png)

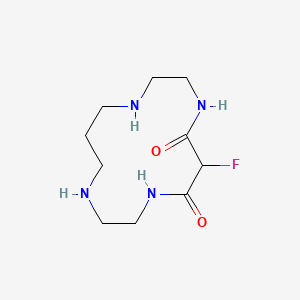
![4-([1,1'-Biphenyl]-4-yl)-1H-2,3-benzoxazin-1-one](/img/structure/B14302650.png)

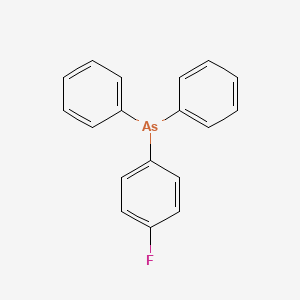
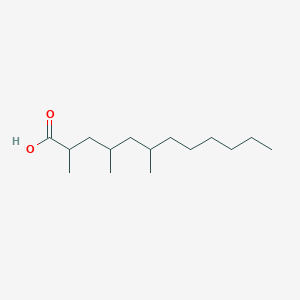
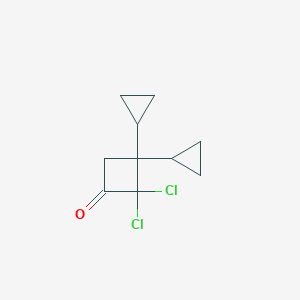
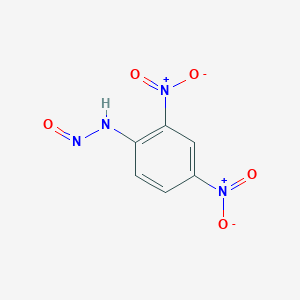
![N,N-Diethyl-5H-benzo[a]phenoxazin-9-amine](/img/structure/B14302694.png)
